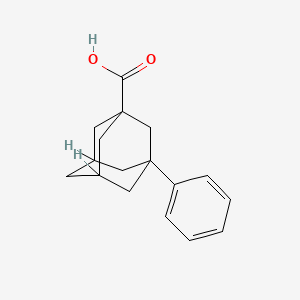

1-Phenyl-3-adamantanecarboxylic acid

Vue d'ensemble

Description

1-Phenyl-3-adamantanecarboxylic acid is a derivative of adamantane, a unique cage-like, diamondoid hydrocarbon structure with high thermal stability and a well-defined three-dimensional shape. The addition of a phenyl group and a carboxylic acid moiety to the adamantane core significantly alters its chemical properties and potential applications, particularly in the field of molecular recognition and supramolecular chemistry.

Synthesis Analysis

The synthesis of adamantane derivatives, such as 1,3-adamantanedicarboxylic acid, can be achieved through various methods, including bromination, hydrolysis, and the Koch-Haaf reaction. The preparation of 1,3-adamantanedicarboxylic acid has been reported with an overall yield of 33.2%, using mild reaction conditions suitable for large-scale production . Additionally, substituted 3-carboxymethyl-1-adamantanecarboxylic acids have been synthesized from corresponding 1-adamantylacetic acids, indicating the versatility of adamantane chemistry .

Molecular Structure Analysis

Adamantane derivatives exhibit a range of molecular structures, often influenced by their functional groups. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates remarkable adaptability in its hydrogen-bonding subunits, which can generate one-dimensional motifs in complexation with various partners . Similarly, lanthanide adamantine-dicarboxylate coordination complexes exhibit polymeric chains and binuclear structures, showcasing the structural diversity of adamantane-based compounds .

Chemical Reactions Analysis

Adamantane derivatives participate in a variety of chemical reactions. For example, 3-(N-phthalimido)adamantane-1-carboxylic acid undergoes photoinduced decarboxylation, leading to the formation of N-(1-adamantyl)phthalimide. This reaction demonstrates the potential for C-C bond formation through radical addition to electron-deficient alkenes . The reactivity of adamantane derivatives can be further tailored by introducing different substituents, enabling the design of specific chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for example, can enhance solubility and introduce the potential for hydrogen bonding. The cobalt(II) and nickel(II) complexes of 1,3-adamantanedicarboxylic acid display 1D chains and 3D supramolecular structures due to hydrogen bonds and π-π stacking interactions, which could affect their magnetic properties and potential applications in materials science . The fluorescent measurements of certain lanthanide complexes also suggest unique optical properties .

Applications De Recherche Scientifique

General Uses of 1-Phenyl-3-adamantanecarboxylic Acid

Adamantane and its derivatives, including 1-Phenyl-3-adamantanecarboxylic acid, have been introduced into many drugs for current clinical research . Some of them are used for the treatment of neurological diseases, as antiviral agents, and as agents against type-2 diabetes .

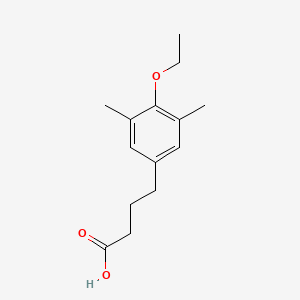

Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

In this study, a new adamantane-based compound, 3-phenyl-adamantane-1-carboxylic acid (PACA), was synthesized . This compound is expected to be a beneficial complement or extension to the existing adamantyl-based materials .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using various techniques, including X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR) .

Synthesis of Functional Adamantane Derivatives

Specific Scientific Field

This research falls under the field of Petroleum Chemistry .

Summary of the Application

Unsaturated adamantane derivatives, including 1-Phenyl-3-adamantanecarboxylic acid, are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Methods of Application or Experimental Procedures

The synthesis of unsaturated adamantane derivatives involves various methods, including the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution .

Results or Outcomes

The reaction yields 2-adamantylidene acetophenone, a functional adamantane derivative .

Synthesis of Monodisperse, Highly Crystalline CoPt3 Nanoparticles

Specific Scientific Field

This research falls under the field of Nanotechnology .

Summary of the Application

1-Adamantanecarboxylic acid is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .

Results or Outcomes

The use of 1-Adamantanecarboxylic acid results in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .

Synthesis of Functional Adamantane Derivatives

Specific Scientific Field

This research falls under the field of Petroleum Chemistry .

Summary of the Application

Unsaturated adamantane derivatives, including 1-Phenyl-3-adamantanecarboxylic acid, are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Methods of Application or Experimental Procedures

The synthesis of unsaturated adamantane derivatives involves various methods, including the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution .

Results or Outcomes

The reaction yields 2-adamantylidene acetophenone, a functional adamantane derivative .

Synthesis of Monodisperse, Highly Crystalline CoPt3 Nanoparticles

Specific Scientific Field

This research falls under the field of Nanotechnology .

Summary of the Application

1-Adamantanecarboxylic acid is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .

Results or Outcomes

The use of 1-Adamantanecarboxylic acid results in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .

Safety And Hazards

Orientations Futures

Adamantane and its derivatives have been introduced into many drugs for current clinical research . There have been many relevant research reported for developing medicinal chemistry by employing the adamantyl group . Therefore, “1-Phenyl-3-adamantanecarboxylic acid”, being an adamantane derivative, may also have potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

3-phenyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWLCUAAISKVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958642 | |

| Record name | 3-Phenyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-adamantanecarboxylic acid | |

CAS RN |

37589-22-3 | |

| Record name | 3-Adamantanecarboxylic acid, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)